Methyl 5-hydroxy-4-methylpentanoate
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Overview
Description
Methyl (4R)-5-hydroxy-4-methylpentanoate is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (4R)-5-hydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of (4R)-5-hydroxy-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of methyl (4R)-5-oxo-4-methylpentanoate using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction step converts the keto group to a hydroxyl group, yielding the desired hydroxy ester.
Industrial Production Methods
In an industrial setting, the production of methyl (4R)-5-hydroxy-4-methylpentanoate may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of immobilized catalysts can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R)-5-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can convert the hydroxyl group to a chloro group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Methyl (4R)-5-oxo-4-methylpentanoate
Reduction: Methyl (4R)-5-hydroxy-4-methylpentanol
Substitution: Methyl (4R)-5-chloro-4-methylpentanoate
Scientific Research Applications
Methyl (4R)-5-hydroxy-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as a building block in the development of drugs and therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl (4R)-5-hydroxy-4-methylpentanoate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in further biochemical reactions.
Comparison with Similar Compounds
Methyl (4R)-5-hydroxy-4-methylpentanoate can be compared with other similar compounds such as:
Methyl (4S)-5-hydroxy-4-methylpentanoate: The enantiomer of the compound, which has the opposite configuration at the chiral center.
Methyl (4R)-5-oxo-4-methylpentanoate: The oxidized form of the compound, where the hydroxyl group is replaced by a keto group.
Methyl (4R)-5-chloro-4-methylpentanoate: A derivative where the hydroxyl group is substituted with a chloro group.
The uniqueness of methyl (4R)-5-hydroxy-4-methylpentanoate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14O3 |
---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl 5-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-6(5-8)3-4-7(9)10-2/h6,8H,3-5H2,1-2H3 |
InChI Key |
VHPQBFVAZMJOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)CO |
Origin of Product |
United States |
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